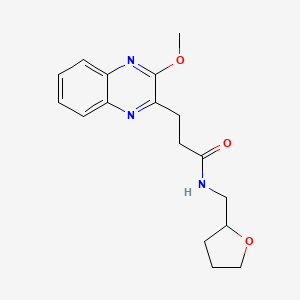![molecular formula C16H26N4O2 B5350268 N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-propoxyacetamide](/img/structure/B5350268.png)
N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-propoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-propoxyacetamide, commonly known as MP-10, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has shown potential in treating various diseases, including cancer and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of MP-10 involves the inhibition of various enzymes and proteins that are involved in the progression of diseases. For example, MP-10 has been shown to inhibit the activity of cyclin-dependent kinase 5 (CDK5), which is involved in the development of Alzheimer's disease. MP-10 also inhibits the activity of histone deacetylases (HDACs), which are involved in the progression of cancer.
Biochemical and Physiological Effects:
MP-10 has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for treating diseases that involve inflammation and oxidative stress. MP-10 has also been found to have a neuroprotective effect, which makes it a potential candidate for treating neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of MP-10 is that it is a small molecule inhibitor that can easily penetrate the blood-brain barrier, which makes it a potential candidate for treating diseases that involve the brain. However, one of the limitations of MP-10 is that it is a complex molecule that requires expertise in organic chemistry for its synthesis.
Zukünftige Richtungen
There are several future directions for MP-10 research. One of the future directions is to study the potential of MP-10 in treating other diseases that involve inflammation and oxidative stress. Another future direction is to study the potential of MP-10 in combination with other drugs for treating cancer and other diseases. Additionally, further research is needed to understand the mechanism of action of MP-10 and its potential side effects.
Conclusion:
In conclusion, MP-10 is a chemical compound that has shown promising results in various scientific research applications. Its potential in treating diseases such as cancer and Alzheimer's disease has made it a subject of interest for researchers. The synthesis of MP-10 is a complex process that requires expertise in organic chemistry. Further research is needed to understand the full potential of MP-10 in treating various diseases.
Synthesemethoden
The synthesis of MP-10 involves a multi-step process that includes the reaction of piperazine and 2-bromo-3-methylpyridine, followed by the reaction of the resulting compound with 2-propoxyacetyl chloride. The final product is obtained after purification and crystallization. The synthesis of MP-10 is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
MP-10 has shown promising results in various scientific research applications. It has been studied extensively for its potential in treating cancer, Alzheimer's disease, and other neurodegenerative diseases. MP-10 has been found to inhibit the activity of various enzymes and proteins that are involved in the progression of these diseases. It has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for treating other diseases as well.
Eigenschaften
IUPAC Name |
N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-2-propoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-3-11-22-13-15(21)18-12-14-5-4-6-17-16(14)20-9-7-19(2)8-10-20/h4-6H,3,7-13H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLGZYPYGSCOJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)NCC1=C(N=CC=C1)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(isopropylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5350193.png)
![rel-(1S,3R)-3-amino-N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)cyclopentanecarboxamide hydrochloride](/img/structure/B5350199.png)
![5-{3-chloro-5-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5350211.png)
![(4S)-4-(4-{1-[(3-methoxybenzoyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5350216.png)
![N-(5-chloro-2-pyridinyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5350221.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B5350234.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(2,3-dimethylphenyl)urea](/img/structure/B5350236.png)


![N-(3-methoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5350251.png)


![[(4-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)methyl]amine hydrochloride](/img/structure/B5350289.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5350290.png)